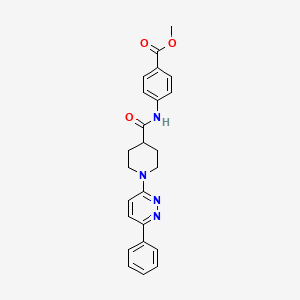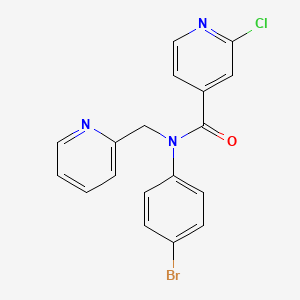
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide involves multiple steps, including reactions of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds. These procedures are crucial for creating novel compounds with potential insecticidal and fungicidal activities (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic characterization, such as FT-IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction studies, plays a critical role in confirming the structures of synthesized compounds. These analytical techniques have been employed to characterize various related compounds, ensuring their molecular structures are accurately determined (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives may involve nucleophilic displacement, cyclization, and interactions with different reagents to form new compounds with varying chemical properties. These reactions are fundamental in exploring the chemical behavior and potential applications of these compounds (Gad-Elkareem et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are essential for understanding the practical applications of the compound. These properties can be significantly affected by the molecular structure and the presence of specific functional groups or substituents in the compound.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and hydrogen bonding patterns are crucial for predicting the compound's behavior in various chemical reactions and environments. For example, the presence of bromophenyl and chloropyridinyl groups can influence the compound's reactivity and its potential as a building block in organic synthesis (Balderson et al., 2007).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activity
Research involving pyridine derivatives, including the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrates the compound's potential in the synthesis of heterocyclic compounds. These compounds have shown significant antimicrobial activities, suggesting potential applications of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Insecticidal and Fungicidal Activities
Another study on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides revealed their potential insecticidal and fungicidal activities. This underscores the potential use of related pyridine carboxamides in agricultural applications to control pests and fungal diseases (Zhu et al., 2014).
Antidepressant and Nootropic Agents
Compounds synthesized from pyridine derivatives have been evaluated for their antidepressant and nootropic (cognitive-enhancing) activities. Such studies hint at the possible use of this compound in developing therapeutic agents for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticancer and Anti-inflammatory Applications
The exploration of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents indicates the therapeutic potential of pyridine derivatives in cancer and inflammation treatment. This suggests that research into this compound could uncover novel anticancer or anti-inflammatory drugs (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
AKOS008146230, also known as N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
The compound interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects may be due to the inhibition of inflammatory cell recruitment and activation, which are processes often mediated by cyclic nucleotides .
Result of Action
The primary result of AKOS008146230’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . By combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule, it can help alleviate the symptoms of COPD .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKUWZXISPNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)
![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

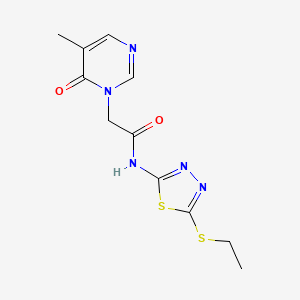
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)
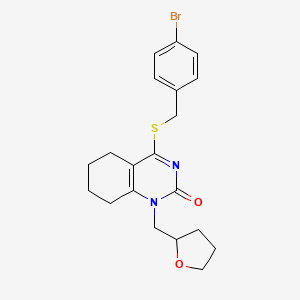

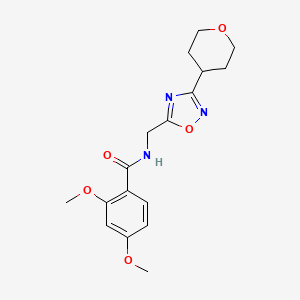
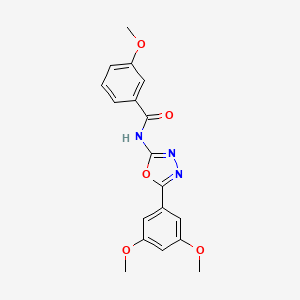
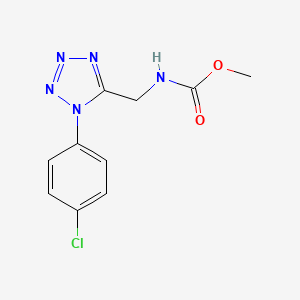
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
